Manganese(II)Bis(trifluoromethanesulfonyl)imide Manganese(II)Bis(trifluoromethanesulfonyl)imide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799632
InChI: InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
SMILES:
Molecular Formula: C4F12MnN2O8S4
Molecular Weight: 615.2 g/mol

Manganese(II)Bis(trifluoromethanesulfonyl)imide

CAS No.:

Cat. No.: VC18799632

Molecular Formula: C4F12MnN2O8S4

Molecular Weight: 615.2 g/mol

* For research use only. Not for human or veterinary use.

Manganese(II)Bis(trifluoromethanesulfonyl)imide -

Specification

Molecular Formula C4F12MnN2O8S4
Molecular Weight 615.2 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;manganese(2+)
Standard InChI InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Standard InChI Key NNWDGVNRIAAYMY-UHFFFAOYSA-N
Canonical SMILES C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2]

Introduction

Chemical and Physical Properties

Manganese(II) Bis(trifluoromethanesulfonyl)imide is a crystalline solid with a white-to-yellow appearance, depending on purity and hydration state . Its molecular structure features a manganese(II) ion coordinated by two TFSI anions, each comprising two trifluoromethanesulfonyl groups bonded to a central nitrogen atom. The compound’s hydrophilicity and solubility in polar solvents like water and acetonitrile make it suitable for applications requiring ionic conductivity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.207861-55-0
Molecular FormulaC4F12MnN2O8S4\text{C}_4\text{F}_{12}\text{MnN}_2\text{O}_8\text{S}_4
Molecular Weight615.2 g/mol
IUPAC Namebis(trifluoromethylsulfonyl)azanide; manganese(2+)
SMILES NotationC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2]\text{C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2]}
InChI KeyNNWDGVNRIAAYMY-UHFFFAOYSA-N
PubChem CID134159301

The compound’s thermal stability is attributed to the strong electron-withdrawing trifluoromethanesulfonyl groups, which enhance the delocalization of negative charge across the TFSI anion. Differential scanning calorimetry (DSC) studies reveal a melting point above 300°C, though exact values depend on synthesis conditions.

Synthesis and Preparation

The synthesis of Manganese(II) Bis(trifluoromethanesulfonyl)imide typically involves a metathesis reaction between manganese(II) chloride (MnCl2\text{MnCl}_2) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI\text{LiTFSI}) in an anhydrous solvent such as acetonitrile or tetrahydrofuran. The reaction proceeds as follows:

MnCl2+2 LiTFSIMn(TFSI)2+2 LiCl\text{MnCl}_2 + 2\ \text{LiTFSI} \rightarrow \text{Mn(TFSI)}_2 + 2\ \text{LiCl}

Key steps include:

  • Dissolving MnCl2\text{MnCl}_2 in a degassed solvent under inert atmosphere.

  • Slow addition of LiTFSI\text{LiTFSI} to prevent precipitation of intermediates.

  • Filtration to remove lithium chloride byproducts.

  • Solvent evaporation under reduced pressure to yield the product as a crystalline solid.

Purity is confirmed via Fourier-transform infrared spectroscopy (FTIR), which identifies characteristic S–N–S stretching vibrations at 1,130–1,350 cm⁻¹, and single-crystal X-ray diffraction to verify the octahedral coordination geometry of manganese(II).

Applications in Electrochemistry and Catalysis

Catalytic Systems

In homogeneous catalysis, the compound serves as a Lewis acid catalyst in organic transformations such as Friedel-Crafts alkylation and Diels-Alder reactions. Its weak coordination to substrates facilitates high catalytic turnover, while the TFSI anion’s non-nucleophilic nature minimizes side reactions. Recent work has investigated its use in asymmetric catalysis, though enantioselectivity remains moderate compared to chiral manganese complexes.

Biological Activity and Antioxidant Properties

Manganese is an essential trace element in biological systems, acting as a cofactor for enzymes like superoxide dismutase (SOD) and arginase. Studies indicate that Manganese(II) Bis(trifluoromethanesulfonyl)imide exhibits radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals, with IC₅₀ values comparable to ascorbic acid. This antioxidant potential is hypothesized to arise from manganese’s ability to cycle between oxidation states, neutralizing reactive oxygen species (ROS) via single-electron transfer mechanisms.

Hazard ClassPrecautionary Measures
Skin Corrosion (1A)Wear nitrile gloves and lab coat.
Eye Damage (1)Use goggles and face shield.
StorageKeep in a dry, inert atmosphere at 2–8°C.

First-aid measures for exposure involve flushing affected areas with water for 15 minutes and seeking immediate medical attention . The United Nations identification number (UN 1759) designates it as a corrosive solid for transportation purposes .

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